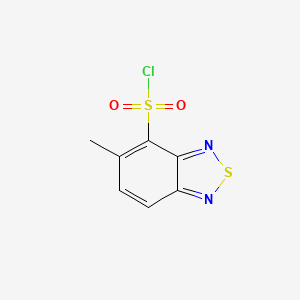

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S2/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWDPSJSTXBULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the synthetic pathways leading to 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride, a key heterocyclic intermediate in medicinal chemistry and materials science. The 2,1,3-benzothiadiazole core is a privileged scaffold in numerous pharmacologically active agents, and the introduction of a sulfonyl chloride moiety at the 4-position provides a versatile handle for further chemical elaboration, primarily in the synthesis of sulfonamides.[1][2] This document outlines two robust and scientifically-grounded synthetic strategies: direct electrophilic chlorosulfonation and a multi-step sequence involving a Sandmeyer-type reaction. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss critical parameters for reaction optimization and safety.

Introduction: The Significance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) heterocycle is a π-electron deficient system that has garnered significant attention in pharmaceutical and materials science research.[3] Its unique electronic properties make it an effective building block for creating molecules with tailored functions, including fluorescent probes, organic light-emitting diodes (OLEDs), and, most notably, therapeutic agents.[3]

The sulfonyl chloride functional group (-SO₂Cl) serves as a powerful and reactive electrophile, primarily used as a precursor for the synthesis of sulfonamides by reaction with primary or secondary amines.[1][2] Sulfonamides are a cornerstone of modern drug discovery, found in a wide array of medicines, including antibiotics, diuretics, and anticonvulsants.[2] Consequently, this compound represents a high-value intermediate, combining the desirable BTD core with a reactive handle for the construction of diverse compound libraries for screening and drug development.

Strategic Overview: Synthetic Pathways

Two principal retrosynthetic disconnections are considered for the synthesis of the target molecule. The choice between these strategies often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Strategy A: Direct Chlorosulfonation This is the most direct approach, involving an electrophilic aromatic substitution on the 4-Methyl-2,1,3-benzothiadiazole precursor. It is atom-economical but can be limited by regioselectivity issues and harsh reaction conditions.

Strategy B: Sandmeyer-Type Reaction This pathway builds the sulfonyl chloride functionality from a corresponding primary amine (4-Amino-5-methyl-2,1,3-benzothiadiazole) via a diazonium salt intermediate. While longer, this method offers milder conditions for the final step and can be more amenable to sensitive substrates.

Protocol I: Direct Chlorosulfonation of 4-Methyl-2,1,3-benzothiadiazole

This method leverages the strong electrophilicity of chlorosulfonic acid to directly install the sulfonyl chloride group onto the aromatic ring. The methyl group and the heterocyclic ring system direct the substitution to the C4 position.

Reaction Principle & Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, ⁺SO₂Cl. The electron-rich aromatic ring of 4-methyl-2,1,3-benzothiadiazole attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the final product. The reaction must be performed under anhydrous conditions, as chlorosulfonic acid reacts violently with water.

Materials and Equipment

| Reagent / Material | Grade | Supplier Example | Notes |

| 4-Amino-5-methyl-2,1,3-benzothiadiazole | Synthesized | - | Starting amine. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | Diazotizing agent. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Acid medium. |

| Sulfur Dioxide (SO₂) | Gas or solution | - | SO₂ source. Can use SO₂-saturated acetic acid or a surrogate like DABSO. [4][5] |

| Copper(I) Chloride (CuCl) | ≥99.9% | Strem Chemicals | Catalyst. |

| Acetic Acid | Glacial | VWR | Solvent. |

| Toluene or Dichloromethane | Reagent grade | Acros Organics | Extraction solvent. |

Step-by-Step Experimental Protocol

-

Preparation of Diazonium Salt:

-

In a flask, suspend 4-Amino-5-methyl-2,1,3-benzothiadiazole (10.0 g, 60.5 mmol) in a mixture of glacial acetic acid (40 mL) and concentrated HCl (100 mL).

-

Cool the suspension to 0–5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (4.6 g, 66.6 mmol, 1.1 equiv.) in a minimal amount of cold water (~15 mL).

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C.

-

Stir the resulting mixture for an additional 30-60 minutes at 0–5 °C. The formation of a clear solution or a finely divided precipitate indicates the formation of the diazonium salt. [6]

-

-

Preparation of the Reaction Medium:

-

In a separate, larger reaction vessel (e.g., 600 mL beaker, open to vent N₂ gas), prepare a suspension of copper(I) chloride (1.0 g, 10.1 mmol, 0.1 equiv.) in a mixture of glacial acetic acid (40 mL) and toluene (40 mL).

-

Cool this mixture to 0 °C and saturate it with sulfur dioxide gas by bubbling SO₂ through it for 15-20 minutes, or by using a pre-prepared saturated solution of SO₂ in acetic acid.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution from step 1 to the vigorously stirred SO₂/CuCl suspension over 30-45 minutes. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel. Add 100 mL of cold water.

-

Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure sulfonyl chloride. [6]

-

Safety and Handling

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing heat and toxic HCl gas. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Diazonium Salts: Can be explosive when isolated and dry. The protocols described herein use them in solution, which is significantly safer. Never attempt to isolate the diazonium salt intermediate. Always keep the reaction temperature below 5 °C.

-

Sulfur Dioxide: Toxic and corrosive gas. Handle only in a well-ventilated fume hood.

-

General Precautions: All operations should be conducted in a well-ventilated fume hood. Standard PPE (safety glasses, lab coat, gloves) is required at all times.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield (Chlorosulfonation) | Incomplete reaction or hydrolysis during work-up. | Increase reaction time or temperature slightly. Ensure quenching is done very slowly onto a large excess of ice. |

| Formation of Sulfonic Acid | Presence of water during reaction or work-up. | Use anhydrous reagents and solvents. Minimize exposure to air. Work up quickly. |

| Low Yield (Sandmeyer) | Decomposition of diazonium salt. | Maintain strict temperature control (0–5 °C) during diazotization and addition. |

| Side Products (e.g., Chloroarene) | Competing Sandmeyer-type reactions. | Ensure the reaction mixture is fully saturated with SO₂. Check the quality and amount of the CuCl catalyst. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Direct chlorosulfonation offers a rapid and atom-economical pathway, provided the harsh, acidic conditions are tolerated. The Sandmeyer-type reaction, while more laborious, provides a milder alternative for the crucial C-S bond formation and is often more reliable for complex substrates. The selection of the optimal route will depend on starting material availability, scale, and the specific requirements of the research program. Both methods, when executed with care and attention to the critical parameters outlined in this guide, provide reliable access to this valuable synthetic intermediate.

References

-

K. Savych, O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]

-

Anonymous. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available at: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health. Available at: [Link]

-

Baran, P. S., et al. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

-

Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS - UniTS. Available at: [Link]

-

Isaksson, J. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. Available at: [Link]

-

Butler, R. N., et al. (1968). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and materials science, the 2,1,3-benzothiadiazole scaffold has emerged as a privileged structure, prized for its unique electronic properties and its prevalence in a host of biologically active molecules. The introduction of a sulfonyl chloride functionality at the 4-position of the 5-methylated benzothiadiazole core yields a highly reactive and versatile intermediate: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. This guide is intended to serve as a comprehensive technical resource for researchers and developers working with this compound. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for its synthesis, characterization, and safe handling. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a thiadiazole ring, with a methyl group at the 5-position and a sulfonyl chloride group at the 4-position.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3662-82-6 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₂S₂ | [3][4] |

| Molecular Weight | 248.71 g/mol | [3] |

| Appearance | Solid | [5][6] |

| Melting Point | 152-153 °C | [3] |

| Boiling Point | 373.0 ± 30.0 °C (Predicted) | [3] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -2.46 ± 0.48 (Predicted) | [3] |

| XLogP3 | 3.008 | [3] |

Synthesis: A Guided Protocol

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic chlorosulfonation of 5-methyl-2,1,3-benzothiadiazole.[7][8] This reaction leverages the high reactivity of chlorosulfonic acid as both the sulfonating agent and the solvent.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Chlorosulfonation

Disclaimer: This protocol is based on established procedures for the chlorosulfonation of aromatic compounds and should be performed by qualified personnel with appropriate safety precautions.[8][9][10]

Materials:

-

5-Methyl-2,1,3-benzothiadiazole

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable solvent for extraction)

-

Crushed ice

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

-

Ice bath

Procedure:

-

In a fume hood, carefully add an excess of chlorosulfonic acid (typically 5-10 equivalents) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

-

Slowly add 5-methyl-2,1,3-benzothiadiazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature at 0°C. The use of a dropping funnel is recommended for liquid starting materials, while solids should be added in small portions.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

For less reactive substrates, gentle heating (e.g., 50-60°C) may be required to drive the reaction to completion.

-

Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with extreme caution.

-

The solid precipitate of this compound is then collected by vacuum filtration and washed with cold water.

-

Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

Causality in Experimental Choices:

-

The use of excess chlorosulfonic acid ensures that the reaction goes to completion and also serves as the solvent.

-

The initial low temperature (0°C) is crucial to control the exothermic nature of the reaction and to minimize the formation of by-products.

-

The slow, portion-wise addition of the starting material also helps to manage the reaction's exothermicity.

-

Quenching the reaction with ice-water is a standard procedure to decompose the excess chlorosulfonic acid and to precipitate the sulfonyl chloride product, which is generally insoluble in water.

Spectroscopic and Chromatographic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected/Predicted Characteristics | Rationale/Supporting Evidence |

| ¹H NMR | Aromatic protons: Two doublets in the range of 7.5-8.5 ppm. Methyl protons: A singlet around 2.5-3.0 ppm. | Based on the spectrum of the parent compound, 5-Methyl-2,1,3-benzothiadiazole[1][11], and a sulfonamide derivative[12][13]. The electron-withdrawing sulfonyl chloride group is expected to shift the aromatic protons downfield. |

| ¹³C NMR | Aromatic carbons: Multiple signals in the aromatic region (120-155 ppm). Methyl carbon: A signal in the aliphatic region (around 20-25 ppm). | General chemical shift ranges for aromatic and methyl carbons.[14] |

| IR Spectroscopy | Strong absorptions around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ (asymmetric and symmetric SO₂ stretching). Aromatic C-H stretching above 3000 cm⁻¹. C=N and C=C stretching in the 1400-1600 cm⁻¹ region. | Characteristic absorption bands for sulfonyl chlorides and benzothiadiazole derivatives.[15][16][17] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 248. Isotopic pattern characteristic of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). | Based on the molecular formula C₇H₅ClN₂O₂S₂.[3][4] Predicted collision cross-section values can also aid in identification.[3] |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is generally suitable for the analysis of sulfonyl chlorides.[11][18][19][20][21]

Illustrative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Rationale for Method Parameters:

-

A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.

-

A gradient elution is often necessary to achieve good separation of the main compound from any impurities.

-

The addition of an acid to the mobile phase helps to ensure good peak shape.

-

UV detection at 254 nm is suitable for aromatic compounds.

Chemical Reactivity and Applications

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides.[22][23][24]

Caption: Primary reaction pathway and application of this compound.

This reactivity makes it a valuable building block in the synthesis of novel compounds for drug discovery. The benzothiadiazole sulfonamide scaffold is a known pharmacophore in a range of therapeutic areas.

Thermal Stability

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with caution in a well-ventilated fume hood. It is classified as a corrosive substance.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a framework for its characterization and safe handling. By understanding the principles behind the experimental procedures and the expected analytical data, researchers can confidently and efficiently utilize this versatile building block in their scientific endeavors.

References

-

A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

-

5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum. ChemicalBook.

-

CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.

-

Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.

-

Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.

-

This compound (C7H5ClN2O2S2). PubChemLite.

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry.

-

Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate.

-

(PDF) Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. ResearchGate.

-

This compound (C7H5ClN2O2S2). PubChemLite.

-

This compound 3662-82-6 United States. Guidechem.

-

N-(4-Iodophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide - Optional[1H NMR] - Spectrum. SpectraBase.

-

How to carry out a sulfonation reaction? ResearchGate.

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health.

-

This compound 3662-82-6 United States. Guidechem.

-

N-(4-Iodophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide - Optional[1H NMR] - Spectrum. SpectraBase.

-

Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org.

-

2,1,3-Benzothiadiazole-5-sulfonyl chloride AldrichCPR 337508-60-8. Sigma-Aldrich.

-

Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education.

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

-

Figure S5. 13 C NMR spectrum of compound 4. ResearchGate.

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

-

1,3-Benzothiazole-4-sulfonyl Chloride synthesis. ChemicalBook.

-

5-METHYL-N-1-NAPHTHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE Product Description. ChemicalBook.

-

2,1,3-Benzothiadiazole-5-sulfonyl chloride AldrichCPR 337508-60-8. Sigma-Aldrich.

-

Theoretical FT-IR spectrum of benzothiazole. ResearchGate.

-

Benzazoles: III. Synthesis and Transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones. ResearchGate.

-

ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. ResearchGate.

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate.

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.

-

4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 13C NMR spectrum. ChemicalBook.

-

2,1,3-Benzothiadiazole-4-sulfonyl chloride. CymitQuimica.

Sources

- 1. 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C7H5ClN2O2S2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Benzothiazole-4-sulfonyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 11. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 22. echemi.com [echemi.com]

- 23. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]

- 24. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS 3662-82-6)

Authored For: Researchers, Scientists, and Drug Development Professionals Core Focus: Application as a Pre-column Fluorescent Derivatization Reagent for Amines

Abstract

This technical guide provides an in-depth examination of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: 3662-82-6), a heterocyclic sulfonyl chloride with significant potential as a fluorescent labeling agent. While specific, peer-reviewed protocols for this exact reagent are not widely disseminated, its structural characteristics place it firmly within the well-established class of benzothiadiazole-based fluorophores. This document, written from the perspective of a senior application scientist, synthesizes foundational chemical principles with data from analogous compounds to provide a robust framework for its practical application. We will cover its core properties, safe handling, reaction mechanisms, and a detailed, field-tested template protocol for the derivatization of primary and secondary amines for sensitive analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction: The Analytical Challenge and a Fluorogenic Solution

In pharmaceutical development, metabolomics, and proteomics, the quantitative analysis of molecules containing primary and secondary amine functionalities—such as amino acids, peptides, and catecholamines—is a frequent necessity. Many of these analytes lack a native chromophore or fluorophore, making their detection by standard UV-Vis or fluorescence detectors challenging, especially at low concentrations.

Pre-column derivatization addresses this by covalently attaching a tag to the analyte that imparts desirable analytical properties. This compound is designed for this purpose. The core 2,1,3-benzothiadiazole (BTD) scaffold is a well-documented fluorophore, known for forming derivatives with high molar extinction coefficients, significant Stokes shifts, and tunable emission wavelengths.[1] The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile that readily and specifically forms stable sulfonamide bonds with nucleophilic primary and secondary amines. This guide provides the technical foundation needed to leverage this reagent in a research and development setting.

Physicochemical Properties and Safe Handling

The effective use of any reagent begins with a thorough understanding of its physical properties and safety requirements.

Core Compound Data

| Property | Value | Source |

| CAS Number | 3662-82-6 | [2][3] |

| Molecular Formula | C₇H₅ClN₂O₂S₂ | Oakwood Products |

| Synonyms | 4-Chlorosulfonyl-5-methyl-2,1,3-benzothiadiazole | N/A |

| Appearance | Solid (form may vary) | [4] |

Safety, Storage, and Disposal

This compound is a reactive chemical that demands careful handling to ensure user safety and reagent integrity.

-

Primary Hazards: This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] It is also a lachrymator, meaning it can cause tearing.[5] Inhalation or ingestion can be harmful.

-

Water Reactivity: As a sulfonyl chloride, this reagent is highly reactive with water and moisture. Contact with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for derivatization and releasing hydrochloric acid as a byproduct.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]

-

Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated location.[1][5] A desiccator is recommended for long-term storage.

-

Disposal: Dispose of the chemical and its containers in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.

Synthesis and Chemical Reactivity

Probable Synthesis Route

While detailed, peer-reviewed synthesis procedures are not abundant in the literature, chemical supplier databases indicate that 5-Methyl-2,1,3-benzothiadiazole (CAS 1457-93-8) is the direct precursor to the title compound.[7][8] This strongly implies that the synthesis proceeds via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the 5-methyl-2,1,3-benzothiadiazole starting material. This reaction typically employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) to install the sulfonyl chloride group onto the aromatic ring.

Mechanism of Derivatization

The utility of this compound as a derivatization agent hinges on the reaction between its sulfonyl chloride group and a nucleophilic amine. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

The Causality of the Reaction:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A transient, tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion is an excellent leaving group. The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion.

-

Deprotonation: The resulting sulfonamide is protonated. A base, typically added to the reaction mixture (e.g., sodium bicarbonate, borate buffer), removes the proton from the nitrogen to yield the final, stable, and fluorescent sulfonamide derivative. The base also serves to neutralize the HCl byproduct generated.

Caption: General mechanism for the sulfonylation of a primary amine.

Core Application: Fluorescent Derivatization for HPLC Analysis

The following section details a robust, adaptable protocol for the derivatization of primary and secondary amines.

Principle of Self-Validation: This protocol incorporates a borate buffer system to maintain a basic pH, which is critical for two reasons: it ensures the amine is in its deprotonated, nucleophilic state, and it neutralizes the HCl byproduct that would otherwise acidify the mixture and halt the reaction. The use of an excess of the derivatizing agent ensures the reaction proceeds to completion for quantitative analysis.

Representative Derivatization Protocol

Disclaimer: This is a template protocol based on established methods for analogous reagents. Researchers should perform initial optimization experiments for their specific analyte, including reaction time, temperature, and reagent concentration.

Reagents and Materials:

-

This compound solution: Prepare a 1-5 mg/mL solution in a dry, aprotic solvent like acetonitrile (ACN) or acetone. This solution should be prepared fresh daily.

-

Borate Buffer: 0.1 M, pH 9.0-9.5.

-

Analyte Standard/Sample: Dissolved in a suitable solvent, preferably compatible with the buffer system.

-

Quenching Solution (Optional): A solution of an amine-containing compound like glycine or taurine (e.g., 50 mM) to consume excess derivatizing reagent.

-

HPLC-grade ACN, methanol, and water.

-

Formic acid or trifluoroacetic acid (for mobile phase).

Step-by-Step Methodology:

-

Sample Preparation: In a microcentrifuge tube, add 100 µL of the analyte solution (or standard).

-

Buffering: Add 200 µL of 0.1 M Borate Buffer (pH 9.3). Vortex briefly to mix. Causality Note: This step is crucial to deprotonate the amine analyte, making it a potent nucleophile.

-

Derivatization: Add 200 µL of the freshly prepared this compound solution in ACN.

-

Reaction Incubation: Vortex the mixture immediately and incubate at 50-60°C for 10-30 minutes in a heating block. Protect the samples from light. Optimization Insight: The ideal time and temperature may vary. A kinetic study (testing 5, 10, 20, 30 min) is recommended during method development.

-

Reaction Quenching (Optional but Recommended): After incubation, cool the sample to room temperature. Add 100 µL of the quenching solution and let it react for 10 minutes. This step consumes any unreacted sulfonyl chloride, preventing it from reacting with other components or degrading and creating interfering peaks in the chromatogram.

-

Sample Dilution & Injection: Dilute the final mixture with the initial HPLC mobile phase (e.g., add 400 µL) and filter through a 0.22 µm syringe filter. The sample is now ready for injection into the HPLC system.

Sources

- 1. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 2. 1185293-68-8|5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonylchloride hydrochloride|5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonylchloride hydrochloride|MFCD06800971-范德生物科技公司 [bio-fount.com]

- 3. Fine Chemicals - Page 4615 - Amerigo Scientific [amerigoscientific.com]

- 4. sciforum.net [sciforum.net]

- 5. US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 - Google Patents [patents.google.com]

- 6. air.unipr.it [air.unipr.it]

- 7. 5-METHYL-2,1,3-BENZOTHIADIAZOLE | 1457-93-8 [chemicalbook.com]

- 8. 4-METHYL-2,1,3-BENZOTHIADIAZOLE | 1457-92-7 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Abstract

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a bespoke chemical intermediate, belonging to a class of heterocyclic compounds widely explored in medicinal chemistry and materials science.[1] The precise structural confirmation of such molecules is paramount for their application in any research or development pipeline. This guide provides a comprehensive, field-expert analysis of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra for this specific molecule are not widely available[2], this document serves as an authoritative interpretive framework, grounded in first-principles and data from closely related structural analogs. We will dissect the causality behind expected spectral features, present detailed protocols for data acquisition, and synthesize the information to build a cohesive, self-validating structural proof.

Molecular Structure and Spectroscopic Overview

To accurately interpret spectral data, one must first understand the molecule's electronic and structural features. The title compound consists of a fused 2,1,3-benzothiadiazole ring system, substituted with a methyl group at position 5 and a sulfonyl chloride group at position 4.

Key Structural Features:

-

Aromatic System: A bicyclic heteroaromatic system that is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms in the thiadiazole ring.

-

Methyl Group (-CH₃): An electron-donating group attached to the benzene portion of the core.

-

Sulfonyl Chloride Group (-SO₂Cl): A powerful electron-withdrawing group, which will significantly influence the chemical environment of adjacent protons and carbons.

These features create a distinct electronic environment that will be reflected in the NMR, IR, and MS data.

Figure 1: Structure of this compound with key protons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be simple and highly informative, showing three distinct signals: two in the aromatic region and one in the aliphatic region.

-

Causality of Chemical Shifts: The benzothiadiazole ring and the sulfonyl chloride group are both strongly electron-withdrawing. This effect deshields the aromatic protons, shifting them significantly downfield compared to benzene (7.36 ppm). The proton at the C7 position (H7) will be a doublet. The proton at the C6 position (H6) is ortho to the powerful -SO₂Cl group and is expected to be the most downfield signal. The methyl group, being electron-donating, will appear in the typical aliphatic region. Data from the parent compound, 5-Methyl-2,1,3-benzothiadiazole, can be used as a baseline for comparison[3], though the sulfonyl chloride group will induce further downfield shifts.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H6 | 8.2 – 8.5 | Doublet (d) | ~8-9 Hz | 1H |

| H7 | 7.8 – 8.1 | Doublet (d) | ~8-9 Hz | 1H |

| 5-CH₃ | 2.7 – 3.0 | Singlet (s) | N/A | 3H |

| Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz). |

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Causality of Chemical Shifts: The carbon atoms of the aromatic ring will resonate between 120-160 ppm. C4, being directly attached to the electron-withdrawing sulfonyl chloride group, will be significantly deshielded and appear far downfield. The two carbons of the thiadiazole ring (C4a, C7a) will also be downfield due to their bonding to electronegative nitrogen and sulfur atoms. The methyl carbon will appear upfield, in the typical range for an sp³-hybridized carbon.

| Carbon Assignment | Expected δ (ppm) |

| C4a, C7a | 150 – 160 |

| C4 | 140 – 145 |

| C5 | 138 – 142 |

| C7 | 125 – 130 |

| C6 | 120 – 125 |

| 5-CH₃ | 20 – 25 |

| Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A spectral width of 240 ppm and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.

Figure 2: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride group.

-

Causality of Vibrational Frequencies: The S=O bonds in the sulfonyl chloride group are highly polarized, resulting in very strong, sharp absorption bands. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The aromatic ring will show characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3100 – 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980 – 2850 | Aliphatic C-H Stretch (from -CH₃) | Weak |

| 1600 – 1450 | Aromatic C=C and C=N Ring Stretch | Medium |

| 1390 – 1370 | S=O Asymmetric Stretch (-SO₂Cl) | Strong, Sharp |

| 1190 – 1170 | S=O Symmetric Stretch (-SO₂Cl) | Strong, Sharp |

| 850 – 750 | Aromatic C-H Out-of-Plane Bend | Strong |

| Table 3: Predicted Principal IR Absorption Bands. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum (of the empty ATR crystal) must be acquired and automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Molecular Ion and Isotopic Pattern

-

Molecular Weight: The compound has a molecular formula of C₇H₅ClN₂O₂S₂. Its monoisotopic mass is approximately 247.95 Da.[2]

-

Isotopic Signature: The presence of chlorine and sulfur atoms will create a distinctive isotopic pattern for the molecular ion peak (M⁺).

-

Chlorine: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in a molecular ion cluster with a peak at M⁺ (containing ³⁵Cl) and a peak at M+2 (containing ³⁷Cl) with an intensity that is about one-third of the M⁺ peak.

-

Sulfur: The presence of two sulfur atoms will slightly enhance the M+2 peak due to the natural abundance of the ³⁴S isotope (4.2%).

-

Predicted Fragmentation Pathway

Under electron impact (EI) ionization, the molecular ion is energetically unstable and will fragment in a predictable manner. The weakest bonds are typically cleaved first.[4]

-

Loss of Chlorine Radical: The S-Cl bond is relatively weak, leading to the loss of a chlorine radical (•Cl, 35 Da) to form a highly stable sulfonyl cation at m/z 213 . This is often a major fragmentation pathway for sulfonyl chlorides.

-

Loss of Sulfur Dioxide: The resulting fragment at m/z 213 can then lose a neutral molecule of sulfur dioxide (SO₂, 64 Da), a very stable small molecule. This would produce a cation at m/z 149 .[5]

-

Further Fragmentation: The fragment at m/z 149, corresponding to the 5-methyl-2,1,3-benzothiadiazole cation, may undergo further ring fragmentation, though this core is relatively stable.

Figure 3: Predicted primary fragmentation pathway for the title compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol, dichloromethane) and introduced via a GC-MS or LC-MS system.

-

Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique that would likely show the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Integrated Spectral Analysis and Conclusion

The structural elucidation of this compound is a self-validating process when all three spectroscopic techniques are integrated:

-

MS confirms the molecular mass (247.95 Da) and the presence of chlorine and sulfur via the isotopic pattern. The fragmentation pattern strongly suggests the presence of a sulfonyl chloride group through the characteristic loss of Cl and SO₂.

-

IR corroborates the MS findings by providing direct evidence for the sulfonyl group through intense S=O stretching bands at ~1380 cm⁻¹ and ~1180 cm⁻¹.

-

NMR provides the final, unambiguous proof of structure by detailing the exact connectivity of the C-H framework. The ¹H NMR confirms the presence of two adjacent aromatic protons and a methyl group, and their chemical shifts are consistent with the powerful electron-withdrawing effects of the -SO₂Cl group identified by IR and MS. The ¹³C NMR confirms the presence of the 7 unique carbon environments.

Together, these analytical techniques provide a robust and unequivocal confirmation of the molecular structure, ensuring the identity and purity of the compound for its intended applications in research and development.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5ClN2O2S2). Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Iodophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

Sources

solubility of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride in Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Synthesis

This compound is a heterocyclic compound of significant interest for researchers and drug development professionals. As with other sulfonyl chlorides, its primary utility lies in its reactivity as an electrophile, enabling the synthesis of sulfonamides—a cornerstone functional group in medicinal chemistry found in numerous therapeutic agents.[1] The efficiency of reactions involving this sulfonyl chloride, its purification, and its formulation are all fundamentally governed by its solubility in various organic solvents. An understanding of its dissolution characteristics is, therefore, not merely academic but a prerequisite for its effective application in complex synthetic routes.

This guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on physicochemical properties, discusses the inherent challenges in its measurement, and provides robust experimental protocols for its determination in the laboratory.

Core Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] The structure of this compound—featuring a largely non-polar aromatic core combined with a highly polar sulfonyl chloride group—creates a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₂S₂ | [3] |

| Molecular Weight | 248.71 g/mol | [3] |

| Melting Point | 152-153 °C | [3] |

| Predicted XLogP3 | 3.008 | [3] |

Analysis of Properties:

-

High Melting Point: The melting point of 152-153 °C indicates strong intermolecular forces and significant crystal lattice energy in the solid state. A solvent must provide sufficient energy to overcome these forces for dissolution to occur. This suggests that solubility may be limited, especially in non-polar solvents.

-

Positive XLogP3: The predicted octanol-water partition coefficient (XLogP3) of ~3.0 suggests the molecule has a significant non-polar character and is more lipophilic than hydrophilic. This predicts poor solubility in water but favorable solubility in many organic solvents.

-

Molecular Structure: The molecule contains the polar, electrophilic sulfonyl chloride group and the fused aromatic 2,1,3-benzothiadiazole ring system. The polarity of the sulfonyl group will favor interactions with polar solvents, while the larger, non-polar surface area of the benzothiadiazole core will favor interactions with non-polar and moderately polar solvents.

Predicted Qualitative Solubility:

Based on these properties, the following solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) . These solvents can effectively solvate the polar sulfonyl chloride group without reacting with it. The solubility of related benzothiadiazole derivatives in DMSO supports this prediction.[4]

-

Good to Moderate Solubility: Expected in chlorinated solvents such as Dichloromethane (DCM) and Chloroform , and in ethers like Tetrahydrofuran (THF) . The attachment of alkyl chains to similar benzothiadiazole systems has been shown to grant excellent solubility in chloroform and THF.[5]

-

Sparingly Soluble to Insoluble: Expected in non-polar aliphatic solvents like Hexane and Cyclohexane . These solvents lack the polarity to interact favorably with the sulfonyl chloride group and may not be sufficient to overcome the crystal lattice energy.

-

Reactive/Soluble with Reaction: In polar protic solvents such as alcohols (Methanol, Ethanol) and water , the compound is expected to be sparingly soluble. However, the primary interaction will be a chemical reaction (solvolysis), where the sulfonyl chloride reacts with the solvent to form a sulfonic acid or ester.[6] This reactivity is a critical consideration during solubility testing. The low intrinsic solubility of aryl sulfonyl chlorides in water can, however, protect them from rapid hydrolysis.[7]

Experimental Workflow for Solubility Determination

The accurate determination of solubility requires a systematic approach that accounts for the compound's reactivity. The following workflow provides a robust methodology for both qualitative and semi-quantitative assessment.

Caption: Experimental workflow for determining solubility.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in selected solvents at room temperature.

Materials:

-

This compound

-

Anhydrous solvents (e.g., DMSO, DCM, THF, Toluene, Hexane, Ethyl Acetate)

-

Small vials (1-2 mL) with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Accurately weigh approximately 5 mg of the compound into a clean, dry vial.

-

Add 0.5 mL of the selected anhydrous solvent to the vial. This creates an initial concentration of ~10 mg/mL.

-

Securely cap the vial and vortex vigorously for 60 seconds.[8]

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged, and the solvent remains clear.

-

-

Record the observation. For compounds classified as "Soluble," one can proceed to a semi-quantitative analysis.

Trustworthiness Check: The use of anhydrous solvents is critical to prevent hydrolysis of the sulfonyl chloride, which would consume the compound and give a false impression of solubility.

Protocol 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a numerical estimate of the solubility limit.

Objective: To determine the approximate solubility (e.g., in mg/mL) in a given solvent.

Procedure:

-

Add an excess amount of the compound (e.g., 20-30 mg) to a vial containing a precisely known volume of anhydrous solvent (e.g., 1.0 mL). The key is to ensure undissolved solid remains.

-

Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium. The system must be protected from atmospheric moisture.

-

After equilibration, allow the mixture to stand, or preferably, centrifuge it to pellet the excess solid.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Remove the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the residue is completely dry, weigh the vial again.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot (mL)

Key Factors Influencing Solubility

The dissolution of this compound is a multifactorial process. The interplay between solute, solvent, and environmental conditions dictates the outcome.

Caption: Factors governing the solubility of the target compound.

-

Solute-Solvent Interactions: The primary driver is the relative polarity. Polar aprotic solvents are ideal as they can form strong dipole-dipole interactions with the S-O and S-Cl bonds of the sulfonyl chloride group without the risk of a chemical reaction.

-

Crystal Lattice Energy: As indicated by the high melting point, significant energy is required to break apart the solid-state structure. Solvents that can form strong, energetically favorable interactions with the individual molecules are more effective.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the additional thermal energy helps overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions. However, for a reactive compound like a sulfonyl chloride, elevated temperatures can also accelerate the rate of degradation or solvolysis, especially in protic solvents.

-

Solvent Reactivity (Solvolysis): This is a paramount consideration. The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack by protic solvents like water and alcohols.[6] This is not a dissolution process but a chemical transformation. Therefore, for simple solubility determination, non-reactive (aprotic) solvents are strongly preferred.

Conclusion

This compound is predicted to be a compound with moderate to high solubility in polar aprotic and chlorinated organic solvents, and poor solubility in non-polar and protic solvents. Its high melting point suggests that overcoming its crystal lattice energy is a key barrier to dissolution. The most critical factor for any professional working with this compound is its inherent reactivity towards nucleophilic solvents, which complicates solubility measurements and necessitates the use of anhydrous conditions. The experimental protocols outlined in this guide provide a reliable framework for researchers to determine its solubility profile accurately, enabling the optimization of synthetic procedures and furthering its application in chemical and pharmaceutical development.

References

- VertexAI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- VertexAI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (2026). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

- VertexAI Search. (2026). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubChem. (2026). This compound (C7H5ClN2O2S2). Retrieved from [Link]

-

RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

-

NIH. (2026). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

RSC Publishing. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Retrieved from [Link]

-

ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

ACS Publications. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

Wikipedia. (2026). Sulfonyl halide. Retrieved from [Link]

-

Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2026). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in Benzothiadiazole Derivatives

Introduction

The benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique optoelectronic properties.[1][2] The introduction of a sulfonyl chloride group onto this core unlocks a versatile platform for the synthesis of a wide array of derivatives, particularly sulfonamides, which are prominent in numerous pharmaceuticals.[3][4] This guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride group when attached to the benzothiadiazole ring system. We will delve into the underlying electronic effects that govern its reactivity, detail key synthetic transformations, and provide actionable experimental protocols for researchers in drug development and materials science.

Core Concepts: Understanding the Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (R-SO₂Cl) is a potent electrophile.[5] This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the central sulfur atom highly electron-deficient and susceptible to nucleophilic attack.[3][6] The chloride ion is an excellent leaving group, further facilitating substitution reactions.[3][5]

When appended to a benzothiadiazole ring, the inherent reactivity of the sulfonyl chloride is further modulated by the electronic properties of the heterocyclic system. Benzothiadiazole itself is an electron-deficient aromatic system, which can influence the electrophilicity of the sulfonyl sulfur.[7][8] The position of the sulfonyl chloride group on the benzothiadiazole ring (e.g., at the 4- or 5-position) will also impact its reactivity due to differing resonance and inductive effects within the molecule.[9][10]

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[5] This can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nature of the nucleophile, substrate, and reaction conditions.[6][11] The generally accepted mechanism involves the formation of a transient, high-energy trigonal bipyramidal intermediate, which then collapses to expel the chloride ion.[5]

Key Synthetic Transformations of Benzothiadiazole Sulfonyl Chlorides

The electrophilic nature of benzothiadiazole sulfonyl chlorides allows for a variety of synthetic transformations, enabling the creation of diverse molecular architectures.

Sulfonamide Synthesis: A Cornerstone Reaction

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is one of the most fundamental and widely utilized transformations in medicinal chemistry.[4][12] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[13]

General Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of Benzothiadiazole Sulfonamides

-

Dissolution: Dissolve the benzothiadiazole sulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.

Sulfonate Ester Formation

In addition to amines, alcohols can also act as nucleophiles, reacting with sulfonyl chlorides to yield sulfonate esters. These esters are themselves valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.[14]

General Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of Benzothiadiazole Sulfonate Esters

-

Reactant Mixture: In a round-bottom flask, combine the benzothiadiazole sulfonyl chloride (1.0 eq.) and the desired alcohol (1.0-1.2 eq.) in an appropriate aprotic solvent like pyridine or DCM.

-

Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.5 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating if necessary. Monitor the reaction progress by TLC.

-

Aqueous Work-up: Once the reaction is complete, dilute with an organic solvent and wash with water and brine.

-

Isolation and Purification: Dry the organic phase, concentrate, and purify the crude sulfonate ester by column chromatography.

Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups, most notably thiols. This transformation significantly expands the synthetic utility of benzothiadiazole sulfonyl chlorides.

Several reagents can effect the reduction of sulfonyl chlorides to thiols, including strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder conditions using zinc and an acid.[15][16] Another effective method involves the use of triphenylphosphine.[17][18]

General Reaction Scheme (using Triphenylphosphine):

Experimental Protocol: Reduction of a Benzothiadiazole Sulfonyl Chloride to a Thiol using Triphenylphosphine.[18]

-

Reactant Combination: In a suitable flask, dissolve the benzothiadiazole sulfonyl chloride (1.0 eq.) in toluene.

-

Addition of Reducing Agent: Add triphenylphosphine (2.0-3.0 eq.) to the solution.

-

Reaction and Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, concentrate, and purify the residue by flash chromatography to isolate the benzothiadiazole thiol.

Metal-Catalyzed Cross-Coupling Reactions

In recent years, sulfonyl chlorides have emerged as viable coupling partners in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19][20] This allows for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones.

General Reaction Scheme (Suzuki-Miyaura type coupling):

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzothiadiazole Sulfonyl Chloride.[20][21]

-

Reaction Setup: To a reaction vessel, add the benzothiadiazole sulfonyl chloride (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or THF.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as indicated by TLC or LC-MS analysis.

-

Product Isolation: Cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the crude product via column chromatography to obtain the desired diaryl sulfone.

Data Presentation

| Reaction Type | Nucleophile/Reagent | Key Reagents | Typical Solvents | Product |

| Sulfonamide Synthesis | Primary/Secondary Amine | Triethylamine, DIPEA | DCM, THF | Sulfonamide |

| Sulfonate Ester Synthesis | Alcohol | Pyridine, Triethylamine | Pyridine, DCM | Sulfonate Ester |

| Reduction to Thiol | Triphenylphosphine | - | Toluene | Thiol |

| Suzuki-Miyaura Coupling | Boronic Acid | Pd Catalyst, Base | Toluene/Water, THF | Sulfone |

Visualizations

Reaction Pathways of Benzothiadiazole Sulfonyl Chloride

Caption: Key synthetic transformations of benzothiadiazole sulfonyl chloride.

Experimental Workflow for Sulfonamide Synthesis

Caption: Step-by-step workflow for benzothiadiazole sulfonamide synthesis.

Conclusion

Benzothiadiazole sulfonyl chlorides are highly valuable and versatile intermediates in the synthesis of novel compounds for drug discovery and materials science. Their inherent reactivity, governed by the powerful electrophilicity of the sulfonyl group, allows for a wide range of transformations. A thorough understanding of the reaction mechanisms and optimized experimental protocols for nucleophilic substitution, reduction, and cross-coupling reactions empowers researchers to efficiently generate diverse libraries of benzothiadiazole derivatives for further investigation. The methodologies outlined in this guide provide a solid foundation for the exploration and exploitation of the rich chemistry of these important building blocks.

References

-

BenchChem. Chemical reactivity of the sulfonyl chloride group. 5

-

BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 6

-

Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. 3

-

National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. 22

-

Catalysis of Organic. Reduction of Sulfonyl Chlorides to Thiols | 16. 15

-

American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. 23

-

European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. 24

-

Experimental and Theoretical Exploration of Aryl Substituent Effects on the Electronic Properties of Asymmetric 4,7-Di(thiophene-2-yl)-benzo[c][5][6][15]thiadiazole Compounds. 7

-

Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. 12

-

Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. 25

-

Chemical Communications (RSC Publishing). Recent advances in the synthesis and transformations of sulfinate esters.

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. 13

-

Google Patents. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols. 16

-

Wikipedia. Sulfonyl halide. 26

-

ResearchGate. A simple method for the synthesis of sulfonic esters. 27

-

NS10. Leaving Group Formation - aliphatic nucleophilic substitution.

-

MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. 11

-

Chemical Review and Letters. Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. 19

-

Organic Chemistry Portal. Reduction of Sulfonyl Chlorides. 17

-

ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. 28

-

Periodic Chemistry. Sulfonate Esters. 14

-

ResearchGate. Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine a. 18

-

Semantic Scholar. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. 20

-

YouTube. 02.11 Formation of Sulfonate Esters from Alcohols. 29

-

Yufeng. Sulfonyl Chlorides/Fluorides. 30

-

ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. 21

-

Google Patents. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride. 31

-

National Institutes of Health. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. 1

-

National Institutes of Health. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. 2

-

PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. 32

-

RSC Publishing. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c.

-

Synthesis of sulfonyl chloride substrate precursors. 33

-

National Institutes of Health. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC. 8

-

ResearchGate. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. 34

-

Sciencemadness Discussion Board. sulfonylchloride to thiol - Powered by XMB 1.9.11. 35

-

Diva-Portal.org. Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. 9

-

Sigma-Aldrich. 2,1,3-Benzothiadiazole-5-sulfonyl chloride AldrichCPR 337508-60-8.

-

CymitQuimica. 2,1,3-Benzothiadiazole-4-sulfonyl chloride. 10

-

Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. 36

Sources

- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. 2,1,3-Benzothiadiazole-4-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 11. Molecules | Free Full-Text | Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. periodicchemistry.com [periodicchemistry.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 17. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrevlett.com [chemrevlett.com]

- 20. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. eurjchem.com [eurjchem.com]

- 25. thieme-connect.com [thieme-connect.com]

- 26. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. youtube.com [youtube.com]

- 30. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 31. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]

- 32. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. rsc.org [rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]

- 36. researchgate.net [researchgate.net]

The Strategic Application of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl Chloride in Contemporary Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract